Phenol, 4,4'-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with phenolic and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic precursors with a tetrahydrofuran derivative under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-hydroxy-)
- Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-ethoxy-)
Uniqueness
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) is unique due to its specific substitution pattern and the presence of both phenolic and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
83198-63-4 |
---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(3S,4S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19?,20?/m0/s1 |
InChI Key |
GMXMKSFJQLFOSO-FPXVXZFJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.